N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with the molecular formula C16H18N4O2S This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a benzenesulfonamide precursor. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, particularly due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
This compound stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
720671-03-4 |
---|---|
Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-5-7-13(11-14)15-12-19-10-6-9-17-16(19)18-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
FSVIUTVROGEWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.